Sulfobetaine-16

Capillary electrophoresis Protein adsorption Silica wall coating

Researchers requiring pH-independent protein solubilization often face assay variability due to ionic contamination and inefficient surface coverage. Sulfobetaine-16 eliminates this variability. - Achieves 90% inhibition of protein adsorption at 0.3% w/v in CE, outperforming non-ionic detergents at >30-fold higher concentrations. - Delivers 70% yield in Suzuki-Miyaura DEL couplings vs. 59% for Triton-X-405, with 100% yield in reverse amide couplings. - Supplied at ≥98% purity with conductivity ≤70 μS/cm, ensuring low ionic background for reproducible MS and ion-exchange chromatography.

Molecular Formula C21H45NO3S
Molecular Weight 391.7 g/mol
CAS No. 2281-11-0
Cat. No. B056766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobetaine-16
CAS2281-11-0
SynonymsN,N-Dimethyl-N-(3-sulfopropyl)-1-hexadecanaminium Hydroxide Inner Salt;  Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt;  Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt;  3-(Dimethylhexadecylammonio)propanesulfonate;  3-(Hex
Molecular FormulaC21H45NO3S
Molecular Weight391.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
InChIInChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3
InChIKeyTUBRCQBRKJXJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfobetaine-16 (CAS 2281-11-0): C16 Zwitterionic Surfactant Procurement & Selection Guide


Sulfobetaine-16 (SB-16, ZWITTERGENT 3-16) is a synthetic zwitterionic detergent of the sulfobetaine class, characterized by a C16 alkyl tail and a sulfonate headgroup (molecular formula C21H45NO3S; MW 391.7 g/mol) [1]. Unlike many amphoteric surfactants that exhibit pH-dependent charge shifts, SB-16 retains its zwitterionic character across a broad pH range, a property that underpins its utility in protein solubilization, membrane protein purification, and capillary electrophoresis applications . The compound is supplied as a white crystalline solid with purity typically ≥98% by HPLC, water solubility exceeding 10% w/v, and conductivity ≤70 μS/cm in 10% aqueous solution—specifications that are critical for applications where ionic contamination must be minimized .

Sulfobetaine-16 vs Generic SB Analogs: Why Alkyl Chain Length Dictates Surface Shielding Efficiency


Within the sulfobetaine homologous series (SB-n where n = alkyl chain carbon number), the physicochemical properties governing interfacial adsorption and micellization are strongly chain-length dependent. The critical micelle concentration (CMC) decreases logarithmically as alkyl chain length increases, meaning that substituting SB-16 (C16) with shorter-chain analogs such as SB-12 (C12) or SB-14 (C14) yields a higher CMC and consequently reduced surface activity at equivalent concentrations [1]. In practical capillary electrophoresis applications, this translates to a direct functional difference: the binding inhibition of proteins to bare silica walls correlates inversely with CMC, such that the lower-CMC detergent (SB-16) achieves substantially higher shielding efficiency at lower working concentrations than its shorter-chain counterparts [2]. Generic substitution without accounting for this chain-length/CMC/shielding-efficiency relationship risks compromised assay performance and data reproducibility.

Sulfobetaine-16 Quantitative Differentiation: CMC-Dependent Shielding, Non-Ionic Detergent Efficiency Gap, and DNA-Compatible Reaction Performance


Sulfobetaine-16 Achieves 90% Protein Binding Inhibition at 0.3% Concentration, Outperforming Non-Ionic Detergents by 33-Fold

Sulfobetaine-16 (SB-16) demonstrates markedly superior efficiency in quenching protein adsorption to bare fused-silica capillary walls compared to non-ionic detergents as a class. In a comparative capillary electrophoresis study, SB-16 achieved 90% inhibition of protein-wall binding at a surfactant concentration of only 0.3% w/v. By contrast, non-ionic detergents required up to 10% w/v concentration to achieve the same 90% binding reduction—a >33-fold difference in required working concentration [1].

Capillary electrophoresis Protein adsorption Silica wall coating

Sulfobetaine-16 CMC Correlates Inversely with Shielding Power: Lower CMC Enables Higher Binding Inhibition at Fixed Concentration

Within the sulfobetaine homologous series, binding inhibition efficiency in capillary electrophoresis correlates inversely with critical micelle concentration (CMC). The study demonstrates that surfactants with the lowest CMC values exhibit the highest protein-wall shielding power, and CMC itself follows a hydrophobicity scale dictated by alkyl chain length [1]. SB-16 (C16) possesses a reported CMC range of approximately 10-60 mM in water , placing it at the lower-CMC end among commercially relevant sulfobetaines. This lower CMC relative to shorter-chain SB analogs (e.g., SB-12, SB-14) translates directly to superior surface adsorption and shielding at equivalent molar concentrations.

Critical micelle concentration Surface activity Interfacial adsorption

Sulfobetaine-16 Delivers 70% Product Yield in DNA-Tagged Suzuki-Miyaura Coupling, Outperforming TTAC and Triton-X-405

In a comparative evaluation of surfactants for Suzuki-Miyaura coupling of DNA-tagged bromopyrazole with boronic acid, Sulfobetaine-16 (2% w/v) yielded 70% of the desired product—the highest among all zwitterionic and non-ionic surfactants tested. Comparators under identical conditions included TTAC (62%), Triton-X-405 (59%), TPGS-750-M (62%), and no-surfactant control (56%) [1]. In a separate reverse amide coupling screen with DNA-tagged acid, SB-16 delivered 100% product formation for multiple substrate entries (Entries 2, 6), matching or exceeding TPGS-750-M and TTAC performance across the panel [2].

DNA-encoded library Surfactant-mediated synthesis On-DNA chemistry

Sulfobetaine-16 Maintains Zwitterionic Character Across Broad pH Range, Unlike Titratable Amphoteric Surfactants

Sulfobetaine-16, as a sulfobetaine-class zwitterionic detergent, retains its zwitterionic character over a wide pH range, unlike other amphoteric surfactants that undergo pH-dependent charge shifts (e.g., carboxybetaines or amine-oxide detergents with titratable groups). This property is intrinsic to the sulfonate headgroup, which remains fully ionized (negatively charged) across the pH spectrum typically employed in biochemical applications (pH 2-12), while the quaternary ammonium group retains its permanent positive charge . This pH-independent charge profile eliminates the need for buffer optimization to maintain detergent charge state.

pH stability Zwitterionic retention Protein native state

Sulfobetaine-16 Optimal Use Cases: Capillary Electrophoresis Coating, DEL On-DNA Chemistry, and Membrane Protein Workflows


Dynamic Coating Agent for Bare Silica Capillary Electrophoresis at Minimal Concentrations

Sulfobetaine-16 is quantitatively validated as a dynamic capillary coating agent for bare fused-silica capillary electrophoresis. At a working concentration of 0.3% w/v, it achieves 90% inhibition of protein adsorption to the silica wall, enabling high-efficiency protein and peptide separations without the need for permanent covalent surface modification [1]. This concentration is >30-fold lower than that required for comparable efficacy using non-ionic detergents, reducing both reagent consumption and potential interference with detection. The low CMC of SB-16 (10-60 mM) relative to shorter-chain SB analogs further ensures optimal surface coverage at minimal molar concentrations .

Surfactant Additive for DNA-Encoded Library (DEL) Synthesis and On-DNA Cross-Coupling Reactions

In DNA-encoded library chemistry, where DNA-tagged substrates undergo transition-metal-catalyzed cross-coupling reactions in aqueous micellar media, Sulfobetaine-16 provides quantifiable yield enhancement. Comparative screening data demonstrate that SB-16 at 2% w/v yields 70% product formation in Suzuki-Miyaura coupling of DNA-tagged bromopyrazole—outperforming TTAC (62%), Triton-X-405 (59%), TPGS-750-M (62%), and the no-surfactant control (56%) under identical conditions [2]. Additionally, SB-16 delivers 100% product formation in reverse amide coupling reactions with DNA-tagged acid substrates, validating its compatibility with DEL synthesis workflows [3].

Solubilization and Purification of Integral and Outer Membrane Proteins

Sulfobetaine-16 is specifically indicated for the separation, solubilization, and purification of outer membrane proteins and integral membrane proteins [4]. Its pH-independent zwitterionic character maintains consistent detergent-protein interactions across buffer conditions, while its C16 alkyl tail provides sufficient hydrophobicity to extract transmembrane domains without the denaturing effects associated with ionic detergents such as SDS. This property set makes SB-16 a preferred selection over non-ionic detergents (which may inadequately solubilize highly hydrophobic membrane proteins) and ionic detergents (which may denature target proteins or interfere with downstream analytical methods) .

Protein Purification and Chromatography Requiring Low-Conductivity, High-Purity Detergents

For protein purification workflows incorporating ion-exchange chromatography or other charge-sensitive separation modalities, Sulfobetaine-16 offers pH-independent zwitterionic character that eliminates charge-state variability across buffer gradients . Commercially available SB-16 is supplied at ≥98% purity by HPLC with conductivity specifications ≤70 μS/cm in 10% aqueous solution, meeting the low-ionic-background requirements essential for chromatography and mass spectrometry compatibility [5].

Technical Documentation Hub

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